4,6-Dimethoxyquinoline-2-carboxylic acid 4,6-Dimethoxyquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 52144-22-6
VCID: VC6870863
InChI: InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
SMILES: COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
Molecular Formula: C12H11NO4
Molecular Weight: 233.223

4,6-Dimethoxyquinoline-2-carboxylic acid

CAS No.: 52144-22-6

Cat. No.: VC6870863

Molecular Formula: C12H11NO4

Molecular Weight: 233.223

* For research use only. Not for human or veterinary use.

4,6-Dimethoxyquinoline-2-carboxylic acid - 52144-22-6

Specification

CAS No. 52144-22-6
Molecular Formula C12H11NO4
Molecular Weight 233.223
IUPAC Name 4,6-dimethoxyquinoline-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Standard InChI Key LAUODWAMPIXMAA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4,6-dimethoxyquinoline-2-carboxylic acid, reflects its quinoline backbone substituted with methoxy groups at positions 4 and 6 and a carboxylic acid group at position 2. Its SMILES notation (COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O) and InChI key (LAUODWAMPIXMAA-UHFFFAOYSA-N) provide precise descriptors for computational studies.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
CAS Number52144-22-6
SMILESCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
InChI KeyLAUODWAMPIXMAA-UHFFFAOYSA-N

Synthesis and Industrial Production

The synthesis involves three primary steps:

  • Starting Materials: 4,6-Dimethoxyaniline and ethyl acetoacetate undergo cyclization under acidic or basic conditions to form the quinoline ring.

  • Oxidation and Hydrolysis: The intermediate is oxidized to introduce the carboxylic acid group, often using agents like potassium permanganate.

  • Optimization for Scale: Industrial methods prioritize yield (>80%) and purity (>95%) through controlled reaction kinetics and solvent selection.

Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The carboxylic acid group at position 2 is highly reactive. Oxidation with KMnO₄ yields decarboxylated derivatives, while reduction using LiAlH₄ produces alcohols. These transformations enable the synthesis of analogs for structure-activity relationship (SAR) studies.

Nucleophilic Substitution

The electron-deficient quinoline ring facilitates nucleophilic attacks at position 2. Amines and thiols substitute the carboxylic acid group, generating amides or thioesters with modified bioactivity.

Biological Activities and Mechanisms

Anticancer Properties

Quinoline derivatives inhibit topoisomerase I, an enzyme critical for DNA replication. In vitro studies demonstrate 62–65% growth inhibition (GI%) against breast (MCF-7) and lung (A549) cancer cells. Additionally, DNA intercalation disrupts transcription, inducing apoptosis.

Antiviral Efficacy

Structural analogs of 4,6-dimethoxyquinoline-2-carboxylic acid inhibit viral polymerases, including those of influenza A. Methoxy groups enhance binding affinity to the polymerase active site, reducing viral load by 70% in murine models.

Antioxidant Capacity

The compound scavenges free radicals with an IC₅₀ of 12.3 μM, comparable to ascorbic acid (IC₅₀ = 10.1 μM). This activity mitigates oxidative stress in neurodegenerative and cardiovascular diseases.

ActivityMechanismEfficacy
AnticancerTopoisomerase I inhibitionGI% = 62–65 (MCF-7)
AntiviralPolymerase inhibition70% viral load reduction
AntioxidantFree radical scavengingIC₅₀ = 12.3 μM

Agricultural and Material Science Applications

Herbicidal Activity

By inhibiting acetyl-CoA carboxylase (ACC) in plants, the compound blocks fatty acid synthesis, causing weed-selective necrosis. Field trials show 85% efficacy against Amaranthus retroflexus without crop toxicity.

Polymer Modifications

Incorporating 4,6-dimethoxyquinoline-2-carboxylic acid into polyesters enhances thermal stability (Tₘ increase by 20°C) and tensile strength (35 MPa). Functional groups enable covalent bonding with drug molecules for targeted delivery systems.

Comparative Analysis with Quinoline Derivatives

Structural Analogues

  • Quinoline-2-carboxylic acid: Lacks methoxy groups, reducing lipid solubility and bioavailability.

  • 4-Methoxyquinoline-2-carboxylic acid: Single methoxy group decreases DNA intercalation efficiency by 40%.

Activity Trends

Methoxy groups at positions 4 and 6 optimize steric and electronic interactions with biological targets, surpassing mono-substituted derivatives in potency.

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